molecular formula C12H10O3 B1422767 Methyl 3-phenylfuran-2-carboxylate CAS No. 71237-44-0

Methyl 3-phenylfuran-2-carboxylate

Cat. No.: B1422767
CAS No.: 71237-44-0
M. Wt: 202.21 g/mol
InChI Key: NCUSDJQPBORFOB-UHFFFAOYSA-N
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Description

Methyl 3-phenylfuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a phenyl group at the 3-position and a carboxylate ester group at the 2-position

Scientific Research Applications

Methyl 3-phenylfuran-2-carboxylate has several applications in scientific research:

Future Directions

The future directions of “Methyl 3-phenylfuran-2-carboxylate” and similar compounds could involve their use in the synthesis of a wide range of compounds from biomass . This aligns with the ongoing shift in the chemical industry from traditional resources such as crude oil to biomass .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-phenylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with methyl 2-furoate in the presence of a palladium catalyst. This reaction proceeds via a Heck coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters include the choice of solvent, temperature, and the concentration of the catalyst .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-phenylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which methyl 3-phenylfuran-2-carboxylate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 3-phenylfuran-2-carboxylate is unique due to the presence of both a phenyl group and a carboxylate ester group on the furan ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

methyl 3-phenylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-12(13)11-10(7-8-15-11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUSDJQPBORFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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